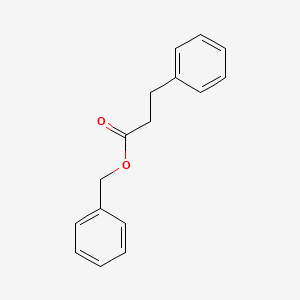

Benzyl 3-phenylpropanoate

Description

Benzyl 3-phenylpropanoate (CAS: 22767-96-0) is an aromatic ester with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . It is also known as benzyl hydrocinnamate, formed via esterification of 3-phenylpropanoic acid (hydrocinnamic acid) with benzyl alcohol. Its structure comprises a benzyloxy group (-OCH₂C₆H₅) and a 3-phenylpropanoyl chain.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

benzyl 3-phenylpropanoate |

InChI |

InChI=1S/C16H16O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |

InChI Key |

IGUMLGLEYCGKBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Benzyl 3-phenylpropanoate undergoes hydrolysis under acidic or basic conditions, yielding 3-phenylpropanoic acid and benzyl alcohol .

Acid-Catalyzed Hydrolysis

-

Reagents/Conditions : Sulfuric acid (H₂SO₄), reflux conditions .

-

Mechanism : Protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water and subsequent cleavage .

-

Product : 3-phenylpropanoic acid (benzenepropanoic acid) and benzyl alcohol .

Base-Induced Hydrolysis

-

Reagents/Conditions : Sodium hydroxide (NaOH), aqueous methanol .

-

Mechanism : Nucleophilic attack by hydroxide ion, leading to saponification .

-

Product : Sodium salt of 3-phenylpropanoic acid and benzyl alcohol .

Reduction Reactions

Reduction of this compound converts the ester group to alcohols or amines.

Hydrogenation with Catalysts

-

Reagents/Conditions : Pd/C catalyst, hydrogen gas, methanol .

-

Mechanism : Catalytic hydrogenation of the ester carbonyl to a primary alcohol .

-

Product : 3-Phenylpropan-1-ol (99% yield in optimized conditions) .

Samarium Iodide Reduction

-

Reagents/Conditions : Samarium(II) iodide (SmI₂) and water .

-

Mechanism : Electron transfer reduction of the ester carbonyl to an alcohol .

Substitution Reactions

The ester group in this compound can undergo nucleophilic substitution to form derivatives.

Electrolysis with Ionic Liquids

-

Reagents/Conditions : 1,3-dimesitylimidazolium chloride (IMes-Cl) or 1,3-dimethylbenzimidazolium iodide (BI-I) .

-

Mechanism : Electrolytic cleavage of the ester bond, forming benzyl hexanoate or benzyl esters of aldehydes .

Alkylation with Aldehydes

-

Reagents/Conditions : Aldehydes (e.g., trans-2-hexenal), alcohols, and ionic liquids .

-

Mechanism : Cross-aldol addition followed by esterification .

Table 1: Key Reaction Comparison

Research Findings

-

High-Yielding Reduction : Samarium iodide reduction achieves efficient conversion to alcohols without over-reduction .

-

Catalyst Durability : Pd/C retains >90% activity through five hydrogenation cycles, making it suitable for industrial use .

-

Electrolytic Limitations : Low yields in electrolysis suggest challenges in scaling up substitution reactions .

This compound’s versatility in hydrolytic and reductive pathways makes it a valuable intermediate in pharmaceutical and organic synthesis applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters of 3-Phenylpropanoic Acid

Table 1: Key Properties of 3-Phenylpropanoate Esters

Key Observations :

- Ester Group Influence: The benzyl group in this compound enhances aromatic stacking interactions compared to aliphatic esters like hexyl 3-phenylpropanoate. This is reflected in its higher molecular weight and distinct NMR aromatic signals .

- Electron-Withdrawing Effects: Perfluorophenyl 3-phenylpropanoate exhibits downfield shifts in ¹H and ¹³C NMR due to electron-withdrawing fluorine atoms. The ¹⁹F NMR at δ -152.3 ppm confirms the pfp group .

- Thioester Reactivity : S-Ethyl 3-phenylpropanethioate, a thioester analog, shows reduced stability and distinct reactivity in nucleophilic acyl substitutions compared to oxygen-based esters .

Structural Isomers and Derivatives

Table 2: Comparison with Isomers and Substituted Analogs

Key Observations :

- Positional Isomerism: 3-Phenylpropyl benzoate (benzoic acid esterified to 3-phenylpropanol) has reversed ester orientation, leading to distinct solubility and metabolic stability .

- Substituent Effects: Chlorine in phenyl 3-chloropropanoate increases electrophilicity, making it more reactive than non-halogenated analogs .

Q & A

Q. What are the standard spectroscopic methods for characterizing Benzyl 3-phenylpropanoate, and how can researchers interpret key spectral features?

this compound is typically characterized using H NMR, C NMR, and IR spectroscopy. Key NMR features include:

- H NMR : Two triplets at δ 2.67–2.96 ppm (J = 7.0–7.5 Hz) corresponding to the propanoate chain’s methylene groups, and a singlet at δ 5.02–5.13 ppm for the benzyloxy protons. Aromatic protons appear as multiplets at δ 7.15–7.39 ppm .

- C NMR : A carbonyl signal at δ 172.7–172.8 ppm, aromatic carbons between δ 126–140 ppm, and the benzyloxy carbon at δ 66.3–66.9 ppm .

- IR : A strong ester carbonyl stretch at ~1735 cm and C-O stretches near 1254 cm . Cross-referencing these data with literature ensures structural confirmation and purity assessment.

Q. What synthetic routes are commonly employed to prepare this compound, and how are reaction conditions optimized?

The compound is synthesized via esterification or catalytic coupling:

- Organocatalytic esterification : Using N-heterocyclic carbenes (NHCs) under cathodic conditions to generate active intermediates, achieving yields >85% with optimized solvent ratios (e.g., 60% CHCl/hexanes) .

- Rhodium-catalyzed oxidative amidation : Reactions with allylic alcohols/aldehydes and amines, where styrene acts as a hydrogen acceptor. Yields depend on catalyst loading (3 mol% Rh) and temperature (80°C) . Reaction optimization involves adjusting solvent polarity, catalyst-to-substrate ratios, and reaction time to minimize byproducts like hexyl esters (e.g., 8% yield in competitive pathways) .

Q. How can researchers confirm the purity of this compound, and what chromatographic techniques are effective?

Purity is assessed via:

- TLC : Using 1:20 hexanes/ethyl acetate (R = 0.52) to monitor reaction progress .

- GC-MS : To detect volatile impurities, with retention times calibrated against reference standards.

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm for non-volatile contaminants. Consistent NMR integration ratios (e.g., 10 aromatic protons vs. 4 aliphatic protons) further validate purity .

Advanced Research Questions

Q. How does catalyst selection influence the stereochemical outcome in derivatives of this compound?

Chiral catalysts (e.g., Rh-BINAP complexes) enable enantioselective synthesis of derivatives. For example, kinetic resolution of vinylogous aldehydes using Rh catalysts produces enantiomerically enriched esters (86% yield) with defined configurations (e.g., δ 4.54 ppm for a tertiary proton in H NMR) . Steric effects from ligands like BINAP dictate face selectivity during catalytic cycles .

Q. What strategies resolve spectral contradictions when synthesizing complex derivatives (e.g., tripeptides) from this compound?

Contradictions in H NMR splitting patterns or IR absorptions arise from conformational flexibility or solvent effects. Strategies include:

- Variable-temperature NMR : To identify dynamic rotational barriers in amide bonds .

- 2D NMR (COSY, NOESY) : To assign coupling networks and spatial proximities (e.g., distinguishing N-tosylpyrrolidine substituents at δ 2.0–2.5 ppm) .

- X-ray crystallography : For unambiguous stereochemical assignment in crystalline derivatives .

Q. How can kinetic studies improve the efficiency of this compound in multi-step syntheses?

Time-resolved monitoring (e.g., via in-situ IR or GC) identifies rate-limiting steps. For example:

- In Rh-catalyzed reactions, styrene’s role as a hydrogen acceptor accelerates oxidative amidation, reducing reaction time from 12 hours to 4 hours .

- Competing pathways (e.g., ester vs. amide formation) are mitigated by adjusting substrate stoichiometry (3.0 equiv. amine) and additive effects (CsOAc as a base) .

Q. What role does this compound play in the synthesis of chiral recognition probes?

The compound serves as a backbone for tripeptide derivatives with three stereogenic centers. Key steps include:

- Stereoselective coupling : Using DCC/HOBt activation to link N-protected amino acids (e.g., L-tosylpyrrolidine) to the ester’s α-position .

- Chiral HPLC : To separate diastereomers (e.g., G8–2 vs. G9–1) with baseline resolution (ΔR > 2 min) . These probes are used to study enantioselective binding in host-guest systems.

Methodological Notes

- Data Validation : Cross-check spectral data with NIST databases or replicated syntheses to address discrepancies .

- Advanced Instrumentation : High-field NMR (≥500 MHz) and high-resolution MS (ESI-TOF) are critical for resolving complex splitting patterns and isotopic distributions .

- Reaction Design : Use competition experiments to map substituent effects on catalytic efficiency (e.g., electron-withdrawing groups lowering yields by 15–20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.